molecular formula C20H28N2O2 B7704610 N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide

N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide

Cat. No. B7704610
M. Wt: 328.4 g/mol
InChI Key: DWEOCCYXFYBNJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PBIT, and it is a pivaloyloxymethyl derivative of quinoline.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide is not fully understood. However, studies have suggested that this compound may exert its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and physiological effects:
Studies have shown that N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide can induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells. Additionally, PBIT has been found to have anti-inflammatory properties and can reduce the production of certain inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide in lab experiments is its potent anti-cancer properties. This compound can be used to study the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using PBIT in lab experiments is its potential toxicity. This compound can be toxic to normal cells at high concentrations.

Future Directions

There are several future directions for the study of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide. One of the most important directions is the development of more efficient synthesis methods for this compound. Another important direction is the study of the potential applications of PBIT in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide can be achieved through several methods. One of the most commonly used methods is the reaction of 2-hydroxy-7-methylquinoline with tert-butyl pivalate in the presence of a base. This reaction results in the formation of the desired compound.

Scientific Research Applications

N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that PBIT has potent anti-cancer properties and can inhibit the growth of cancer cells.

properties

IUPAC Name

N-tert-butyl-2,2-dimethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-13-8-9-14-11-15(17(23)21-16(14)10-13)12-22(20(5,6)7)18(24)19(2,3)4/h8-11H,12H2,1-7H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEOCCYXFYBNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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